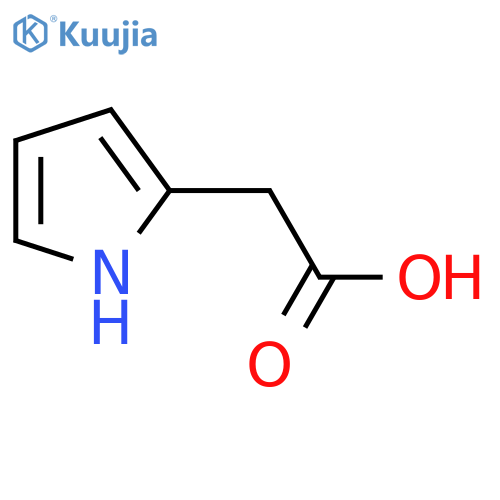

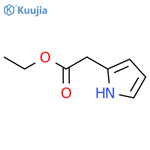

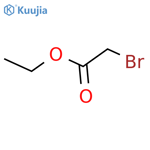

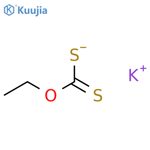

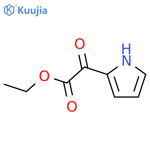

A one-step conversion of certain indole and pyrrole glyoxylic acid esters to the corresponding acetates

,

Synthetic Communications,

1989,

19(13-14),

2585-94